molecular formula C25H28O8S B14078266 Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside

Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside

Cat. No.: B14078266
M. Wt: 488.6 g/mol
InChI Key: DOMAZPUOBHMKAR-UHFFFAOYSA-N
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Description

Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is a complex organic compound that belongs to the class of thioglycosides. This compound is characterized by the presence of a phenyl group, multiple acetyl groups, and a benzyl group attached to a thioglucopyranoside backbone. It is widely used in various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside typically involves multiple steps. One common method includes the acetylation of a glucopyranoside derivative followed by the introduction of a thiophenyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, deacetylated derivatives, and various substituted thioglycosides .

Scientific Research Applications

Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets. The acetyl and benzyl groups facilitate binding to enzymes or receptors, while the thiophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate biological activities, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific combination of acetyl, benzyl, and thiophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.

Properties

IUPAC Name

(3,5-diacetyloxy-4-phenylmethoxy-6-phenylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8S/c1-16(26)29-15-21-22(31-17(2)27)23(30-14-19-10-6-4-7-11-19)24(32-18(3)28)25(33-21)34-20-12-8-5-9-13-20/h4-13,21-25H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAZPUOBHMKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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